3-Bromo-4-fluoropyrazolo[1,5-a]pyridine

Medicinal Chemistry Physicochemical Properties Drug Design

Select 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine for kinase inhibitor programs requiring precise halogen placement. The 3-Br/4-F pattern is critical for PI3K/RET/Trk potency (IC50 shifts >50-fold with positional isomers). Orthogonal coupling sites enable rapid library synthesis. Insist on verified regioisomer identity; incorrect substitution leads to failed campaigns. Buy high-purity batches to ensure reproducible SAR.

Molecular Formula C7H4BrFN2
Molecular Weight 215.02 g/mol
Cat. No. B12330284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-fluoropyrazolo[1,5-a]pyridine
Molecular FormulaC7H4BrFN2
Molecular Weight215.02 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(C=N2)Br)C(=C1)F
InChIInChI=1S/C7H4BrFN2/c8-5-4-10-11-3-1-2-6(9)7(5)11/h1-4H
InChIKeyWUVUOWUFQVWPFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-fluoropyrazolo[1,5-a]pyridine for Medicinal Chemistry and Kinase Inhibitor Research


3-Bromo-4-fluoropyrazolo[1,5-a]pyridine (CAS 1352625-34-3) is a heterocyclic building block featuring a pyrazolo[1,5-a]pyridine core substituted with bromine at the 3-position and fluorine at the 4-position [1]. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core template for numerous kinase inhibitors, including those targeting PI3K, RET, and Trk family kinases [2]. The specific halogenation pattern of this compound positions it as a versatile intermediate for late-stage functionalization via cross-coupling reactions [3].

Why Generic Pyrazolo[1,5-a]pyridine Analogs Cannot Replace 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine


Direct substitution of pyrazolo[1,5-a]pyridine derivatives without consideration of halogen positioning is not advisable. The specific placement of bromine at the 3-position and fluorine at the 4-position creates a unique electronic environment that dictates both reactivity and biological target engagement. Matched molecular pair analysis (MMPA) within the pyrazolo[1,5-a]pyridine class has demonstrated that seemingly minor structural variations—such as positional isomerism of a heteroatom—can result in orders-of-magnitude differences in potency (e.g., IC50 values shifting from 250 nM to 5.0 nM) [1]. Furthermore, structure-activity relationship (SAR) studies on PI3K inhibitors have shown that limited substitutions are tolerated around the core, and that the specific substitution pattern is critical for maintaining selectivity and potency [2]. Therefore, procurement decisions based solely on the core scaffold, without verifying the exact substitution pattern, carry a high risk of failed synthetic campaigns or inactive biological results.

Quantitative Differentiation Evidence for 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine


Predicted Physicochemical Properties Differentiate 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine from Non-Fluorinated and Regioisomeric Analogs

Predicted physicochemical properties, calculated using standard cheminformatics models, highlight quantifiable differences between 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine and closely related analogs. The presence of the fluorine atom at the 4-position significantly increases lipophilicity compared to non-fluorinated analogs, while the bromine atom at the 3-position adds molecular weight and polarizability [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Differential Synthetic Utility: 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine Enables Orthogonal Cross-Coupling Reactions Compared to Non-Halogenated or Mono-Halogenated Analogs

The presence of both bromine and fluorine on the pyrazolo[1,5-a]pyridine core provides a distinct synthetic advantage. The C-Br bond is highly reactive in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C-F bond is generally inert under these conditions [1]. This orthogonality allows for selective, sequential functionalization that is not possible with mono-halogenated or non-halogenated analogs. In contrast, analogs lacking the fluorine atom offer only a single site for diversification, limiting the complexity of accessible derivatives [2].

Organic Synthesis Cross-Coupling Late-Stage Functionalization

Structure-Activity Relationship (SAR) Precedent: The Pyrazolo[1,5-a]pyridine Scaffold with Specific Halogenation Patterns Achieves Nanomolar Potency in Kinase Inhibition Assays

While direct biological data for 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine is limited, extensive SAR studies on closely related pyrazolo[1,5-a]pyridine derivatives demonstrate that specific halogenation patterns are critical for achieving high potency and selectivity against kinases [1]. For example, a series of 5-bromo- and 5-cyanopyrazolo[1,5-a]pyridines have been identified as highly potent and selective inhibitors of the p110α isoform of PI3K, with IC50 values in the low nanomolar range [2]. Furthermore, compound 5x, a substituted pyrazolo[1,5-a]pyridine, exhibited a p110α IC50 of 0.9 nM and demonstrated in vivo tumor growth inhibition in xenograft models [3]. These findings strongly support the premise that the specific halogen substitution pattern of 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine is a key determinant of its potential biological activity and utility in kinase inhibitor design.

Kinase Inhibition PI3K Cancer Therapy

Recommended Procurement and Research Scenarios for 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine


Building Block for Divergent Library Synthesis in Kinase Inhibitor Programs

Procure 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine as a core intermediate for synthesizing focused libraries of kinase inhibitors. Its dual halogenation pattern allows for rapid diversification through orthogonal cross-coupling reactions, enabling exploration of chemical space around the pyrazolo[1,5-a]pyridine core [1]. This approach is directly supported by SAR studies demonstrating that specific substitution patterns are critical for achieving high potency and selectivity against kinases such as PI3K, RET, and Trk [2].

Optimization of Pharmacokinetic Properties via Fluorine Incorporation

Use 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine in medicinal chemistry campaigns aimed at improving the pharmacokinetic profile of lead compounds. The predicted increase in lipophilicity (ΔlogP ≈ +0.85) relative to non-fluorinated analogs is expected to enhance membrane permeability, a key factor in oral bioavailability [3]. This application is particularly relevant for CNS-targeted therapeutics where blood-brain barrier penetration is required.

Intermediate for the Synthesis of RET and Trk Kinase Inhibitors

Utilize 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine as a starting material for the preparation of substituted pyrazolo[1,5-a]pyridine compounds claimed as RET and Trk kinase inhibitors [4]. The specific substitution pattern of this compound aligns with the structural requirements outlined in patent literature for achieving potent and selective kinase inhibition [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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